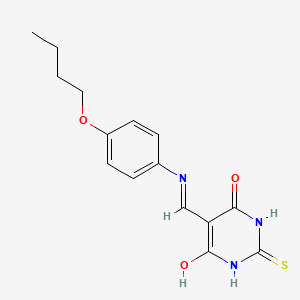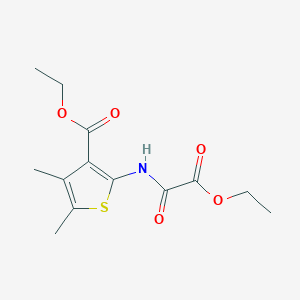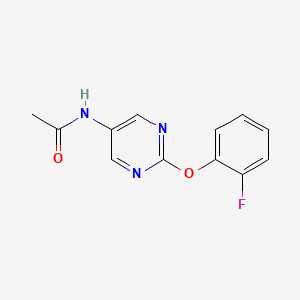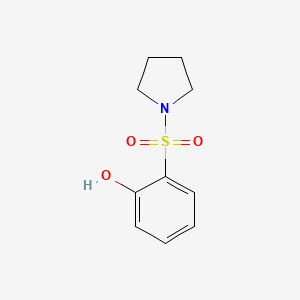![molecular formula C23H25N3O4 B2891432 3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-23-0](/img/structure/B2891432.png)
3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the class of compounds known as diazaspirodecane diones . These compounds are characterized by a spirocyclic structure, which includes a ten-membered ring fused with a two-membered imidazolidine ring .
Synthesis Analysis
The synthesis of similar compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been reported . The synthesis involves a three-step process that includes catalytic hydrogenation, oxidation, and a Bucherer–Bergs reaction . The overall yield of this process is reported to be 60% .Molecular Structure Analysis
The molecular structure of these compounds typically includes a spirocyclic structure, which is a ten-membered ring fused with a two-membered imidazolidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and a Bucherer–Bergs reaction . Further reactions include hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Scientific Research Applications
Antimicrobial Applications
A study involving N-halamine precursors synthesized and bonded onto cotton fabrics for antimicrobial purposes reveals the potential of triazaspirodecane derivatives in creating surfaces with significant biocidal properties. The research demonstrates that fabrics treated with these compounds showed effective antimicrobial activities against both Staphylococcus aureus and Escherichia coli O157:H7, highlighting their potential in medical textiles and wound dressings (Ren et al., 2009).
Synthesis and Structural Analysis
The synthesis and crystallographic analysis of oxaspirocyclic compounds provide insights into the structural diversity achievable with triazaspirodecane cores. Such studies are crucial for the development of new materials and pharmaceuticals with tailored properties (Jiang & Zeng, 2016). Similarly, research on the crystal structure of alaptide, a derivative within the same chemical family, offers valuable information on molecular conformations and potential interactions, which is essential for drug design and materials science (Rohlíček et al., 2010).
Medicinal Chemistry Applications
In medicinal chemistry, 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), showcasing their potential in treating anemia. This research underscores the compound's relevance in influencing erythropoietin (EPO) upregulation, a critical pathway for anemia treatment (Váchal et al., 2012).
Myelostimulating Activity
Additionally, derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This finding is particularly relevant for therapeutic strategies targeting myelodepressive syndromes induced by treatments like cyclophosphamide (Yu et al., 2018).
properties
IUPAC Name |
8-(2-phenoxyacetyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-30-19-9-5-2-6-10-19)25-15-12-23(13-16-25)21(28)26(22(29)24-23)14-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXKCJCYLMNUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)



![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)
![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)
